4-(Cyanomethyl)phenyl chloroformate
CAS No.:
Cat. No.: VC17775422
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H6ClNO2 |
---|---|
Molecular Weight | 195.60 g/mol |
IUPAC Name | [4-(cyanomethyl)phenyl] carbonochloridate |
Standard InChI | InChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 |
Standard InChI Key | VCRKYRDPPANJGZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC#N)OC(=O)Cl |
4-(Cyanomethyl)phenyl chloroformate is an organic compound with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . It belongs to the class of chloroformates, which are derivatives of carbonic acid where one hydroxyl group is replaced by a chloro group. This compound is particularly notable for its applications in organic synthesis, especially in forming various derivatives through nucleophilic substitution reactions.
Synthesis of 4-(Cyanomethyl)phenyl Chloroformate
The synthesis of 4-(cyanomethyl)phenyl chloroformate typically involves the reaction of 4-(cyanomethyl)phenol with phosgene in the presence of a base such as pyridine. The reaction conditions are crucial and are usually conducted under controlled temperatures to ensure selectivity and yield. In industrial settings, continuous flow processes may be employed to enhance efficiency and safety by allowing precise control over reaction parameters and minimizing side reactions.
Applications
This compound's unique properties make it valuable across various fields, including chemistry, biology, and materials science. Its ability to form derivatives through nucleophilic substitution reactions makes it a useful reagent in organic synthesis.
Safety Considerations
4-(Cyanomethyl)phenyl chloroformate is classified as hazardous due to its toxic properties. It requires careful handling during synthesis and application, emphasizing the need for appropriate safety measures to mitigate risks associated with its use.
Structural Data
The molecular structure of 4-(cyanomethyl)phenyl chloroformate features a phenyl ring with a cyanomethyl group attached to it, along with a chloroformate functional group. The compound's structural data can be represented using various notations, and its molecular orbital analysis has been studied through quantum methods .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume